5-(3-Methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(3-Methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a carboxylic acid group at the 4-position and a 3-methyl-4-nitrophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, ethyl acetoacetate can react with hydrazine hydrate under reflux conditions to form 3-methyl-1H-pyrazole-4-carboxylate.
Nitration: The methyl group on the phenyl ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Coupling Reaction: The nitrated phenyl group can be coupled with the pyrazole ring through a Suzuki coupling reaction, using a palladium catalyst and a suitable base.
Hydrolysis: The ester group on the pyrazole ring can be hydrolyzed to form the carboxylic acid using aqueous sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 5-(3-Carboxy-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(3-Methyl-4-aminophenyl)-1H-pyrazole-4-carboxylic acid.
Substitution: 5-(3-Methyl-4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(3-Methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
This compound may serve as a precursor for the synthesis of bioactive molecules. The nitro group can be reduced to an amino group, which can then be used to form various biologically active compounds.
Medicine
Potential applications in medicinal chemistry include the development of anti-inflammatory and anticancer agents. The pyrazole ring is a common pharmacophore in many drugs, and modifications to the phenyl ring can enhance biological activity.
Industry
In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its functional groups allow for cross-linking and other modifications that can enhance material performance.
Mechanism of Action
The mechanism of action of 5-(3-Methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Methyl-4-aminophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
5-(3-Methyl-4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a methoxy group instead of a nitro group.
5-(3-Methyl-4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 5-(3-Methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid makes it unique compared to its analogs. The nitro group can participate in a variety of chemical reactions, including reduction and substitution, providing a versatile platform for further chemical modifications. This versatility makes it valuable in both synthetic chemistry and potential therapeutic applications.
Properties
IUPAC Name |
5-(3-methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-6-4-7(2-3-9(6)14(17)18)10-8(11(15)16)5-12-13-10/h2-5H,1H3,(H,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPULKIBQNEDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=NN2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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